molecular formula C20H35NO8 B12747695 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate CAS No. 115039-99-1

2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate

Cat. No.: B12747695
CAS No.: 115039-99-1
M. Wt: 417.5 g/mol
InChI Key: HKWFKYZKGQQEFN-UHFFFAOYSA-N
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Description

2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylaminoethyl and tetrahydro-2-furyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate involves multiple steps. One common method includes the treatment of 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylic acid with 2-diethylaminoethyl chloride in boiling 2-propanol in the presence of potassium carbonate . This reaction yields the desired ester, which is then transformed into the hydrogen oxalate form.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions. For example, its hypotensive effect may be due to its ability to relax smooth muscles or inhibit certain ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diethylaminoethyl 1,3-bis(1-naphthyl)propane-2-carboxylate hydrogen oxalate
  • 2-Diethylaminoethanol hydrochloride
  • 2-Diethylaminoethanol carbanilate

Uniqueness

What sets 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate apart from similar compounds is its unique combination of diethylaminoethyl and tetrahydro-2-furyl groups. This structural uniqueness contributes to its distinct chemical and pharmacological properties, making it a valuable compound for various applications.

Properties

CAS No.

115039-99-1

Molecular Formula

C20H35NO8

Molecular Weight

417.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-(oxolan-2-yl)-2-(oxolan-2-ylmethyl)propanoate;oxalic acid

InChI

InChI=1S/C18H33NO4.C2H2O4/c1-3-19(4-2)9-12-23-18(20)15(13-16-7-5-10-21-16)14-17-8-6-11-22-17;3-1(4)2(5)6/h15-17H,3-14H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

HKWFKYZKGQQEFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2CCCO2.C(=O)(C(=O)O)O

Origin of Product

United States

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